2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline
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Overview
Description
2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline is an organic compound that features a piperazine ring substituted with a pyridine ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline typically involves the reaction of 4-(pyridin-2-yl)piperazine with benzyl chloride under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the aniline group . The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine or aniline compounds .
Scientific Research Applications
2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and enzymes . The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological pathways . For example, it may bind to adrenergic receptors, affecting cardiovascular function and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a pyridine ring, piperazine ring, and aniline group allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCBCWSVCXPHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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